molecular formula C13H20O3 B2664761 (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid CAS No. 1217271-08-3

(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid

Cat. No. B2664761
CAS RN: 1217271-08-3
M. Wt: 224.3
InChI Key: QJLQJNOTGYJCQZ-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid, also known as Methyl jasmonate (MJ), is a plant-derived organic compound that is commonly found in jasmine oil. It is a potent signaling molecule that has been extensively studied for its various biological activities.

Mechanism of Action

(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate exerts its effects through the jasmonate signaling pathway, which is a complex network of proteins and enzymes that regulate various biological processes in plants. In animals, (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in regulating lipid metabolism and inflammation. (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has also been found to inhibit the activity of various enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has been found to have various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS), which play a key role in the regulation of various cellular processes. (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has also been found to modulate the expression of various genes involved in lipid metabolism, inflammation, and apoptosis. In addition, it has been found to have anti-oxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has some limitations for lab experiments. It is a volatile compound that can evaporate quickly, making it difficult to handle. In addition, it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate. One area of research is the development of (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate-based therapies for cancer and inflammatory diseases. Another area of research is the identification of new targets and pathways regulated by (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate. In addition, there is a need for further studies to elucidate the mechanisms of action of (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate and its effects on cellular processes. Finally, there is a need for the development of new methods for the synthesis and delivery of (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate for use in various applications.

Synthesis Methods

(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate can be synthesized by the reaction of jasmonic acid with methanol in the presence of a catalyst. Jasmonic acid is obtained from the hydrolysis of jasmonate esters, which are naturally occurring in plants. The reaction is typically carried out under reflux conditions with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified by distillation or column chromatography.

Scientific Research Applications

(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has been widely studied for its various biological activities. It is known to play a key role in plant defense mechanisms against herbivores and pathogens. In addition, it has also been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties. (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has been extensively studied for its potential use in cancer therapy, as it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.

properties

IUPAC Name

(Z)-2-(4-methylpent-3-enyl)-6-oxohept-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-10(2)6-4-8-12(13(15)16)9-5-7-11(3)14/h6,9H,4-5,7-8H2,1-3H3,(H,15,16)/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLQJNOTGYJCQZ-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=O)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CCC(=O)C)/C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.